molecular formula C24H34O17 B13415452 Ecg5psz7LJ CAS No. 52706-47-5

Ecg5psz7LJ

Cat. No.: B13415452
CAS No.: 52706-47-5
M. Wt: 594.5 g/mol
InChI Key: ABVJXFCBORQFJS-IUYXUTJNSA-N
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Description

The compound 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose is identified by the unique alphanumeric code Ecg5psz7LJ . This compound is a derivative of sucrose, where multiple hydroxyl groups have been acetylated. It has the molecular formula C24H34O17 and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose typically involves the acetylation of sucrose. The reaction is carried out by treating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the acetylation process .

Industrial Production Methods

In an industrial setting, the production of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose follows a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1’,2,3,4,6-penta-O-acetyl-sucrose
  • 1’,2,3,4,6-hexa-O-benzoyl-sucrose
  • 1’,2,3,4,6-penta-O-benzoyl-sucrose

Uniqueness

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows it to be used in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

52706-47-5

Molecular Formula

C24H34O17

Molecular Weight

594.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-diacetyloxy-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C24H34O17/c1-10(26)33-8-17-19(35-12(3)28)22(38-15(6)31)24(40-17,9-34-11(2)27)41-23-21(37-14(5)30)20(36-13(4)29)18(32)16(7-25)39-23/h16-23,25,32H,7-9H2,1-6H3/t16-,17-,18-,19-,20+,21-,22+,23-,24+/m1/s1

InChI Key

ABVJXFCBORQFJS-IUYXUTJNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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